5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. . The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form larger molecules or complex structures.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
5-Amino-1-benzyl-1,2-dihydropyridin-2-one: Lacks the bromine atom at the 3-position, which may affect its reactivity and biological activity.
5-Amino-3-bromo-1,2-dihydropyridin-2-one: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
The presence of the bromine atom and the benzyl group in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C12H11BrN2O |
---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
5-amino-1-benzyl-3-bromopyridin-2-one |
InChI |
InChI=1S/C12H11BrN2O/c13-11-6-10(14)8-15(12(11)16)7-9-4-2-1-3-5-9/h1-6,8H,7,14H2 |
InChI-Schlüssel |
ZAGQFIJEIFOWNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.